1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
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Overview
Description
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a phenylpropanone moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that thiazole derivatives, such as the one , have been associated with a wide range of biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, some thiazole derivatives have been found to induce apoptosis in certain cancer cell lines .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Result of Action
Some thiazole derivatives have been found to have cytotoxic activity on certain human tumor cell lines .
Preparation Methods
The synthesis of 1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Bromination: The benzothiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Piperazine Coupling: The brominated benzothiazole is then coupled with piperazine under basic conditions to form the piperazine-benzothiazole intermediate.
Final Coupling: The piperazine-benzothiazole intermediate is then reacted with 3-phenylpropan-1-one under suitable conditions to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketone groups to alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the piperazine ring or the cleavage of the ketone group.
Scientific Research Applications
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one has several scientific research applications:
Comparison with Similar Compounds
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one can be compared with similar compounds such as:
1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one: This compound has a chlorine atom instead of a bromine atom, which may affect its biological activity and reactivity.
1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one: The presence of a methoxy group on the phenyl ring can influence the compound’s pharmacokinetic properties and interactions with molecular targets.
1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)propan-1-one: The nitro group can enhance the compound’s electron-withdrawing properties, potentially affecting its reactivity and biological activity.
Properties
IUPAC Name |
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3OS/c21-16-7-8-17-18(14-16)26-20(22-17)24-12-10-23(11-13-24)19(25)9-6-15-4-2-1-3-5-15/h1-5,7-8,14H,6,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZOXAMJRPDNSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)CCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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